(R)-Clenbuterol
Overview
Description
(R)-Clenbuterol, also known as clen, is a beta2-adrenergic agonist used in laboratory settings to study the effects of increased sympathetic nervous system activity. It is a sympathomimetic amine that is structurally related to the catecholamines epinephrine and norepinephrine. (R)-Clenbuterol has been found to have a wide range of effects on the body, including an increase in muscle mass, a decrease in body fat, and an increase in metabolic rate. It is also used in the treatment of respiratory disorders, such as asthma.
Scientific Research Applications
Neuroprotection and Cerebral Ischemia : Culmsee et al. (2007) found that S(+)-clenbuterol protects cultured neurons against excitotoxicity and apoptosis, and reduces ischemic brain damage in a mouse model of cerebral ischemia (Culmsee et al., 2007).
Impact on Skeletal Muscle : Hoshino et al. (2012) reported that clenbuterol reduces mitochondrial content and enzyme activities in rat skeletal muscle, which may affect mitochondrial oxidation and fatty acid transport (Hoshino et al., 2012).
Biosensor Development : Zhang Zhong-lun (2007) developed an immuno-rotary biosensor (IRB) for detecting clenbuterol, achieving a hypersensitive biosensor for quick detection (Zhang Zhong-lun, 2007).
Effects on Exercise Performance : Duncan et al. (2000) found that chronic clenbuterol administration deleteriously affects exercise performance in rats, potentially due to alterations in cardiac muscle structure and function (Duncan et al., 2000).
Application in Spinal and Bulbar Muscular Atrophy : Querin et al. (2013) showed that clenbuterol is effective in improving motor function in patients with spinal and bulbar muscular atrophy (Querin et al., 2013).
Uterine Maneuverability in Animal Dystocias : Ménard and Díaz (1987) reported that clenbuterol improves uterine maneuverability and reduces postoperative adhesions in large animal dystocias (Ménard & Díaz, 1987).
Aerobic Performance in Horses : Kearns and McKeever (2002) found that clenbuterol, combined with exercise, decreases aerobic performance in horses, possibly affecting cardiovascular function during recovery (Kearns & McKeever, 2002).
Cardiac Hypertrophy and Myocardial Apoptosis : Zhang et al. (2010) discovered that clenbuterol reduces infarct size and myocardial apoptosis after myocardial ischaemia/reperfusion in anaesthetized rats (Zhang et al., 2010).
Lean Mass Deposition and Adipose Gain : Prather et al. (1995) observed that clenbuterol increases lean mass deposition and retards adipose gain in animal studies, but no human studies are available (Prather et al., 1995).
Skeletal Muscle Mass Increase : Von Deutsch et al. (2000) reported that both clenbuterol enantiomers produced significant increases in skeletal muscle mass, while being less active in producing cardiac ventricular muscle hypertrophy than the racemic mixture (Von Deutsch et al., 2000).
Gene Expression in Myocardial Response : Lara-Pezzi et al. (2009) found that clenbuterol treatment induces rapid cardiac hypertrophy and activates angiogenesis and integrin signaling pathways (Lara-Pezzi et al., 2009).
properties
IUPAC Name |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMRWALKKWQGH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316988 | |
Record name | (-)-Clenbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Clenbuterol | |
CAS RN |
50306-03-1 | |
Record name | (-)-Clenbuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50306-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Clenbuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050306031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Clenbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLENBUTEROL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Q3052YP1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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